Anti-Breast Cancer Proliferative Activity: 4-Chlorophenyl vs. Cisplatin Baseline
In a study evaluating 1,2,4-triazine derivatives bearing a piperazine amide moiety, the compound with a 4-chlorophenyl substitution demonstrated promising antiproliferative activity against breast cancer cells. The activity of this analog was benchmarked directly against the established chemotherapeutic agent cisplatin, identifying it as a hit worthy of further investigation [1]. This positions the 4-chlorophenyl-substituted triazine core as a validated starting point for medicinal chemistry optimization.
| Evidence Dimension | Antiproliferative Activity (in vitro) |
|---|---|
| Target Compound Data | Identified as a 'promising antiproliferative agent' comparable to cisplatin. |
| Comparator Or Baseline | Cisplatin (effective anticancer drug). |
| Quantified Difference | Qualitative comparison to cisplatin, stated as 'promising'. Exact IC50 values not publicly available in the abstract. |
| Conditions | In vitro antiproliferative assay against breast cancer cells (specific cell line not detailed in the abstract). |
Why This Matters
For cancer research procurement, this evidence links the 3-(4-chlorophenyl)-triazine chemotype to a validated activity profile against a chemotherapeutic baseline, reducing the risk of sourcing an inactive scaffold.
- [1] In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells. (Identified via scispace.com). View Source
